Triethyl phosphonoacetate

Catalog No.
S560760
CAS No.
867-13-0
M.F
C8H17O5P
M. Wt
224.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl phosphonoacetate

CAS Number

867-13-0

Product Name

Triethyl phosphonoacetate

IUPAC Name

ethyl 2-diethoxyphosphorylacetate

Molecular Formula

C8H17O5P

Molecular Weight

224.19 g/mol

InChI

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3

InChI Key

GGUBFICZYGKNTD-UHFFFAOYSA-N

SMILES

CCOC(=O)CP(=O)(OCC)OCC

Synonyms

Diethyl Ethoxycarbonylmethylphosphonate; 2-(Diethoxyphosphinyl)acetic Acid Ethyl Ester; (Diethoxyphosphinyl)acetic Acid Ethyl Ester; Carbethoxymethyldiethyl Phosphonate; NSC 13898; NSC 16128;

Canonical SMILES

CCOC(=O)CP(=O)(OCC)OCC

Horner-Wadsworth-Emmons (HWE) Reaction:

  • TEPA serves as a key building block in the HWE reaction, a powerful tool for synthesizing alkenes (compounds containing carbon-carbon double bonds) with diverse functionalities.
  • By reacting TEPA with carbonyl compounds (compounds containing a carbon-oxygen double bond), chemists can efficiently form new carbon-carbon bonds and introduce desired functional groups into the resulting molecule.

Tsuji-Trost type reactions:

  • TEPA finds application in Tsuji-Trost type reactions, which involve the formation of carbon-carbon bonds mediated by palladium catalysts.
  • These reactions offer versatility in constructing complex organic molecules with specific arrangements of carbon atoms.

Other research applications:

  • Beyond HWE and Tsuji-Trost reactions, TEPA plays a role in various other research areas, including:
    • Intramolecular Heck-type cyclization and isomerizations
    • Intramolecular aryne-ene reactions

Triethyl phosphonoacetate is an organophosphorus compound with the chemical formula C₈H₁₇O₅P. It is primarily utilized as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. This compound features a phosphonate group, which is characterized by its ability to form stable carbanions upon deprotonation. The acidic proton of the phosphonate can be easily abstracted by weak bases, making it a versatile building block in synthetic chemistry .

In the HWE reaction, TEPA acts as a nucleophile due to the negative charge on the oxygen atom adjacent to the phosphorus atom. The strong base abstracts the acidic proton from TEPA, generating a phosphonate anion. This anion then reacts with the carbonyl compound, forming a new carbon-carbon bond and expelling the triethyl phosphate byproduct [].

  • Horner-Wadsworth-Emmons Reaction: This reaction involves the coupling of triethyl phosphonoacetate with carbonyl compounds to produce alkenes, typically with high regioselectivity towards the E-isomer. The reaction can be conducted under solvent-free conditions using bases like DBU and potassium carbonate .
  • Condensation Reactions: Triethyl phosphonoacetate can react with aromatic aldehydes, leading to various condensation products. These reactions often yield α,β-unsaturated carbonyl compounds .
  • Formation of Hydrazones: The compound has been shown to react with semicarbazide, resulting in the formation of 2-(diethoxyphosphorylacetyl)hydrazine-1-carboxamide, showcasing its ability to interact with nitrogen-containing nucleophiles .

Triethyl phosphonoacetate can be synthesized through various methods:

  • Direct Esterification: This method involves the reaction of phosphonoacetic acid with ethanol in the presence of an acid catalyst.
  • Deprotonation: By treating triethyl phosphonoacetate with weak bases (e.g., sodium methoxide), a phosphonate anion is generated, which can then react with carbonyl compounds to form alkenes.
  • Condensation Reactions: The compound can also be synthesized via condensation with aldehydes or ketones, leading to various derivatives depending on the reagents used .

Triethyl phosphonoacetate finds applications in several areas:

  • Organic Synthesis: It is widely used as a reagent in the synthesis of α,β-unsaturated carbonyl compounds through the Horner-Wadsworth-Emmons reaction.
  • Pharmaceutical Chemistry: Its derivatives may have potential applications in drug development due to observed biological activities.
  • Material Science: The compound may be utilized in creating novel materials through polymerization processes involving its reactive functional groups .

Interaction studies involving triethyl phosphonoacetate focus on its reactivity with various nucleophiles and electrophiles. For instance:

  • The interaction with carbonyl compounds leads to alkene formation.
  • Reactivity towards nitrogen nucleophiles has been explored, particularly in forming hydrazone derivatives.

These interactions underline the compound's versatility and potential utility in complex organic synthesis pathways .

Several compounds share structural or functional similarities with triethyl phosphonoacetate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Diethyl PhosphonoacetatePhosphonate EsterSimilar reactivity but different alkyl groups
Methyl PhosphonoacetatePhosphonate EsterSmaller alkyl group; may exhibit different reactivity
Ethyl PhosphonochloridatePhosphonochlorideChloride substituent provides different reactivity

Uniqueness of Triethyl Phosphonoacetate

Triethyl phosphonoacetate stands out due to its ability to form stable carbanions and its high regioselectivity in reactions like the Horner-Wadsworth-Emmons reaction. Its three ethyl groups enhance solubility and reactivity compared to similar compounds, making it a preferred choice in organic synthesis applications .

XLogP3

0.5

UNII

022826171T

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (20.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (46.88%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

867-13-0

Wikipedia

Triethyl phosphonoacetate

General Manufacturing Information

Acetic acid, 2-(diethoxyphosphinyl)-, ethyl ester: ACTIVE

Dates

Modify: 2023-09-14
Leonard et al. SF2312 is a natural phosphonate inhibitor of Enolase. Nature Chemical Biology, doi: 10.1038/nchembio.2195, published online 10 October 2016

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